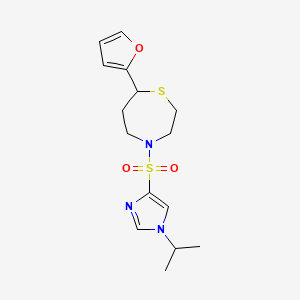
7-(furan-2-yl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(furan-2-yl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C15H21N3O3S2 and its molecular weight is 355.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-(Furan-2-yl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms. The furan and imidazole groups contribute to its unique reactivity and biological interactions.
Molecular Formula: C₁₃H₁₈N₄O₂S
Molecular Weight: 298.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group may play a crucial role in its mechanism, potentially acting as an inhibitor of certain enzymatic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to or derived from this compound. For instance:
- Cytotoxicity Testing : In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects on various cancer cell lines, including cervical (SISO) and bladder (RT-112) cancer cells. The IC₅₀ values for some derivatives ranged from 2.38 to 8.13 μM, indicating potent growth inhibition compared to standard drugs like cisplatin .
- Induction of Apoptosis : Compounds similar to the target compound have shown the ability to induce apoptosis in cancer cells. For example, treatment with certain derivatives resulted in increased percentages of early and late apoptotic cells, suggesting a potential mechanism for their anticancer effects .
Antimicrobial Activity
Research has also indicated that compounds containing the imidazole and sulfonamide moieties may exhibit antimicrobial properties. The presence of these functional groups can enhance the interaction with microbial enzymes or receptors, leading to inhibition of bacterial growth.
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of thiazepane derivatives, a compound closely related to this compound was shown to inhibit cancer cell proliferation significantly. The study highlighted the importance of structural modifications in enhancing biological activity.
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | SISO | 2.38 | Apoptosis induction |
| Compound B | RT-112 | 3.77 | Cell cycle arrest |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazepane derivatives revealed that certain compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 μg/mL |
| Compound D | S. aureus | 16 μg/mL |
Propriétés
IUPAC Name |
7-(furan-2-yl)-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-12(2)17-10-15(16-11-17)23(19,20)18-6-5-14(22-9-7-18)13-4-3-8-21-13/h3-4,8,10-12,14H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWZRXHNZCWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













